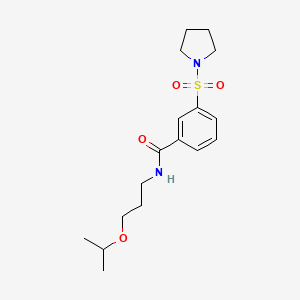![molecular formula C19H16ClFO3 B4760992 5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4760992.png)
5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
説明
5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one, commonly known as CF3, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CF3 belongs to the class of compounds known as chromones, which have been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of CF3 is not fully understood, but studies have suggested that it may act by modulating various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. CF3 has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. CF3 has also been shown to inhibit the activity of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. Moreover, CF3 has been found to inhibit the activity of proteins involved in cell proliferation and survival, which can help prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CF3 has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that CF3 can reduce the levels of ROS and pro-inflammatory cytokines in cells, which can help protect against oxidative stress and inflammation-induced tissue damage. CF3 has also been found to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer. Moreover, CF3 has been shown to increase the levels of neurotrophic factors, which can help promote the growth and survival of neurons.
実験室実験の利点と制限
CF3 has several advantages for lab experiments, including its potent biological activity, its ability to modulate multiple signaling pathways, and its low toxicity. However, CF3 also has some limitations, including its complex synthesis method, its relatively high cost, and its limited availability.
将来の方向性
There are several future directions for research on CF3, including:
1. Investigating the efficacy of CF3 in animal models of oxidative stress, inflammation, and neurodegenerative diseases.
2. Exploring the potential of CF3 as a therapeutic agent for the treatment of cancer.
3. Investigating the mechanism of action of CF3 at the molecular level.
4. Developing new synthetic methods for the production of CF3 that are more efficient and cost-effective.
5. Exploring the potential of CF3 as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, CF3 is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CF3 possesses potent antioxidant, anti-inflammatory, and anticancer properties, as well as neuroprotective properties. CF3 has several advantages for lab experiments, including its potent biological activity and low toxicity, but also has some limitations, including its complex synthesis method and limited availability. Future research on CF3 should focus on investigating its efficacy in animal models of various diseases, exploring its mechanism of action at the molecular level, and developing new synthetic methods for its production.
科学的研究の応用
CF3 has been found to possess a wide range of biological activities that make it a promising candidate for therapeutic applications. Studies have shown that CF3 has potent antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation-induced tissue damage. CF3 has also been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, CF3 has been shown to possess neuroprotective properties, which can help prevent neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-3,4,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-10-7-16(23-9-13-14(20)5-4-6-15(13)21)18-11(2)12(3)19(22)24-17(18)8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSIKVVONLJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4760910.png)
![ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760917.png)
![1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4760923.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4760931.png)
![1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4760945.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4760951.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4760955.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4760968.png)
![N-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B4760975.png)
![N-(5-chloro-2-phenoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4760980.png)
![1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760986.png)

![1-[5-(2-bromophenoxy)pentyl]pyrrolidine](/img/structure/B4761005.png)